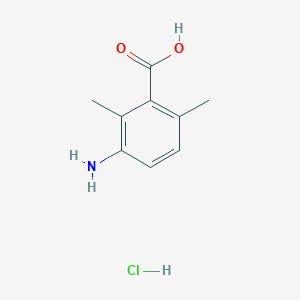

3-Amino-2,6-dimethylbenzoic acid;hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-2,6-dimethylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-5-3-4-7(10)6(2)8(5)9(11)12;/h3-4H,10H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWNHOLVUQLMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,6-dimethylbenzoic acid;hydrochloride typically involves the nitration of 2,6-dimethylbenzoic acid, followed by reduction to introduce the amino group. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield the amino derivative.

Industrial Production Methods

In industrial settings, the production of 3-Amino-2,6-dimethylbenzoic acid;hydrochloride may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the nitro compound using a palladium catalyst under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-dimethylbenzoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form corresponding amines.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are employed in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name: 3-amino-2,6-dimethylbenzoic acid hydrochloride

Molecular Formula: C9H11ClN2O2

Molecular Weight: 196.65 g/mol

CAS Number: 2470438-42-5

The compound features an amino group and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Medicinal Applications

-

Antimicrobial Activity

- Research has shown that derivatives of benzoic acid compounds exhibit antimicrobial properties. A study on quinazolinone derivatives demonstrated that modifications of benzoic acid derivatives can enhance their efficacy against bacterial strains .

- Case Study: A derivative synthesized from 3-amino-2,6-dimethylbenzoic acid hydrochloride displayed significant inhibition against various pathogens, suggesting potential use as an antimicrobial agent.

-

Anti-inflammatory Properties

- The compound has been investigated for its anti-inflammatory effects. The introduction of specific substituents can enhance the anti-inflammatory activity of benzoic acid derivatives .

- Case Study: In vitro studies indicated that certain derivatives showed a marked reduction in pro-inflammatory cytokine production, highlighting the therapeutic potential of this compound in inflammatory diseases.

- Pharmaceutical Formulations

Analytical Applications

3-Amino-2,6-dimethylbenzoic acid hydrochloride is also employed in analytical chemistry:

-

Chromatographic Techniques

Parameter Value Mobile Phase Water/Acetonitrile Flow Rate 1 mL/min Detection Wavelength 254 nm - Spectroscopic Analysis

Research and Development

Ongoing research focuses on synthesizing new derivatives of 3-amino-2,6-dimethylbenzoic acid hydrochloride to explore enhanced biological activities:

- Novel Synthesis Methods: Researchers are developing efficient synthetic routes to obtain various derivatives with improved pharmacological profiles.

- Bioactivity Screening: New compounds are subjected to rigorous bioactivity screening against a panel of pathogens and inflammatory models to assess their therapeutic potential.

Mechanism of Action

The mechanism of action of 3-Amino-2,6-dimethylbenzoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key analogs and their differences:

Key Findings from Comparative Analysis

Positional Isomerism: The target compound’s amino group at the 3-position (vs. 2-position in its isomer from ) alters electronic distribution. This may increase the acidity of the carboxylic acid group due to reduced steric hindrance near the -COOH .

Functional Group Impact: Carboxylic Acid Presence: Compounds like the target and 3-(methylamino)benzoic acid hydrochloride exhibit higher solubility in basic media compared to non-acid analogs (e.g., 2,6-Xylidine HCl) . Methyl vs. Hydroxyl Substituents: The target’s methyl groups enhance lipophilicity compared to 3-amino-5-hydroxybenzoic acid hydrochloride, which has a polar -OH group. This difference influences membrane permeability in biological systems .

Methylamino Derivatives: 3-(Methylamino)benzoic acid hydrochloride’s methylated amino group may reduce metabolic degradation, extending its half-life in vivo compared to primary amines .

Synthetic Utility :

- The hydrochloride salt form in the target compound facilitates purification and stability during multi-step syntheses, a common feature in analogs like 2,6-Xylidine HCl .

Biological Activity

3-Amino-2,6-dimethylbenzoic acid; hydrochloride is a compound of significant interest due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

3-Amino-2,6-dimethylbenzoic acid (also known as 3-amino-2,6-dimethylbenzoate) features an amino group that enhances its reactivity and biological interactions. The presence of methyl groups on the benzene ring contributes to its lipophilicity, influencing its ability to penetrate biological membranes.

The biological activity of 3-amino-2,6-dimethylbenzoic acid is primarily attributed to its ability to act as a precursor for bioactive compounds. It influences various metabolic pathways and enzyme activities through:

- Hydrogen Bond Formation : The amino group allows for the formation of hydrogen bonds with proteins and nucleic acids, facilitating molecular interactions essential for biological processes.

- Electrophilic Substitution : The aromatic structure enables electrophilic substitution reactions, which can modify the compound's reactivity and interaction with biological targets.

Biological Activities

Research has demonstrated several biological activities associated with 3-amino-2,6-dimethylbenzoic acid:

- Antiproliferative Activity : Studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, certain analogs have shown significant inhibition of cell growth in breast cancer models .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly through inhibition of key inflammatory mediators. Its mechanism may involve modulation of signaling pathways related to cytokine production .

- Antioxidant Activity : Research suggests that 3-amino-2,6-dimethylbenzoic acid demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models .

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

- Breast Cancer Research : A study explored the effects of 3-amino-2,6-dimethylbenzoic acid on MCF-7 breast cancer cells. Results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation .

- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. Findings suggested that it could mitigate neuronal damage by reducing oxidative stress markers and enhancing cellular survival pathways .

Comparative Analysis

To understand the unique properties of 3-amino-2,6-dimethylbenzoic acid, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-amino-2-methylbenzoate | Lacks one methyl group | Moderate antiproliferative activity |

| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Contains hydroxyl groups | Strong antioxidant activity |

| 4-Amino-3-methylbenzoic acid | Different substitution pattern | Limited anti-inflammatory effects |

Q & A

Q. What are the standard methods for synthesizing 3-Amino-2,6-dimethylbenzoic acid hydrochloride?

The synthesis typically involves catalytic hydrogenation of nitro precursors or acid hydrolysis of protected intermediates. For example, structurally similar compounds like 4-Amino-2,6-Xylenol Hydrochloride are synthesized via catalytic reduction of nitro groups in dimethylphenol derivatives under acidic conditions . Key steps include:

Q. How is the compound characterized for structural confirmation?

Common techniques include:

- NMR spectroscopy : and NMR to verify substitution patterns and amine protonation.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] ion at m/z 214.08) .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry.

- X-ray crystallography : For resolving ambiguities in stereochemistry or protonation states .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Soluble in polar solvents like PBS (5 mg/mL at pH 7.4), DMSO (5 mg/mL), and DMF (2 mg/mL). Insoluble in nonpolar solvents (e.g., hexane) .

- Stability : Stable at -20°C for ≥4 years in sealed containers. Degrades at >225°C (decomposition observed in similar hydrochlorides) . Avoid prolonged exposure to moisture or strong oxidizers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

Key strategies include:

- Reaction monitoring : Use in-situ FTIR or HPLC to track nitro group reduction and minimize over-reduction byproducts.

- Catalyst optimization : Screen Pd/C ratios (e.g., 5–10 wt%) and hydrogen pressure (1–3 atm) to balance reaction rate and selectivity .

- Acid selection : Compare HCl vs. HSO for protonation efficiency; HCl yields higher purity due to reduced side reactions .

Q. What experimental approaches resolve contradictions in analytical data (e.g., NMR vs. MS)?

Discrepancies may arise from residual solvents, tautomerism, or protonation state variations. Solutions include:

Q. How can this compound be utilized in drug discovery pipelines?

As a benzoic acid derivative, it serves as:

- Enzyme inhibitor scaffold : Modify the amino group for targeting proteases or kinases. For example, analogous compounds like 3,5-dichloro-4-hydroxybenzoic acid inhibit bacterial enzymes .

- Metal-chelating agent : The carboxylate and amine groups coordinate transition metals (e.g., Cu) for catalytic or diagnostic applications .

- Prodrug precursor : Esterify the carboxylic acid to enhance bioavailability .

Q. What protocols ensure reproducibility in biological assays using this compound?

- Stock solution preparation : Dissolve in DMSO (10 mM), filter-sterilize (0.22 µm), and store aliquots at -80°C.

- Control experiments : Include vehicle controls (DMSO ≤0.1%) and reference standards (e.g., 4-hydroxybenzoic acid) to validate assay specificity .

- Dose-response curves : Test concentrations from 1 nM–100 µM to account for potential solubility-limited activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.